molecular formula C24H30N2O2 B4033148 (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone]

(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone]

Cat. No.: B4033148
M. Wt: 378.5 g/mol
InChI Key: WKQIEBSEFSELKL-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] is a complex organic compound with a molecular formula of C24H30N2O2 This compound features a piperazine ring substituted with dimethyl groups at the 2 and 5 positions, and two methanone groups attached to 3,4-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis methods can also be employed to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone groups.

    Substitution: Nitro or halogen-substituted aromatic rings.

Scientific Research Applications

(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methanone groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylpiperazine-1,4-diyl)bis[(2H-1,3-benzodioxol-5-yl)methanone]
  • (2,5-Dimethyl-1,4-piperazinediyl)bis[(2-quinolinyl)methanone]

Uniqueness

(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] is unique due to its specific substitution pattern on the piperazine ring and the presence of dimethylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

[4-(3,4-dimethylbenzoyl)-2,5-dimethylpiperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-15-7-9-21(11-17(15)3)23(27)25-13-20(6)26(14-19(25)5)24(28)22-10-8-16(2)18(4)12-22/h7-12,19-20H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQIEBSEFSELKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC(=C(C=C2)C)C)C)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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